molecular formula C6H6F3N3 B2416827 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine CAS No. 2418692-72-3

5-Methyl-4-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B2416827
CAS No.: 2418692-72-3
M. Wt: 177.13
InChI Key: BVGSKBGPEJDGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C6H6F3N3. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound is characterized by the presence of a methyl group at position 5 and a trifluoromethyl group at position 4 of the pyridazine ring.

Scientific Research Applications

5-Methyl-4-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridazine ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes, receptors, or other proteins to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridazin-3-amine: Lacks the methyl group at position 5.

    5-Methylpyridazin-3-amine: Lacks the trifluoromethyl group at position 4.

    3-(Trifluoromethyl)pyridazine: Has the trifluoromethyl group at position 3 instead of 4.

Uniqueness

5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity .

Properties

IUPAC Name

5-methyl-4-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-11-12-5(10)4(3)6(7,8)9/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGSKBGPEJDGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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